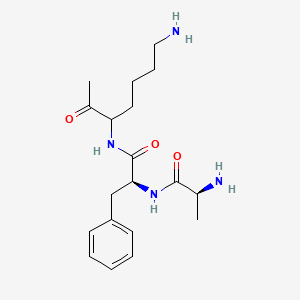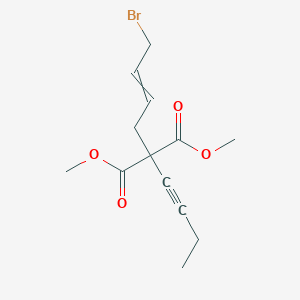![molecular formula C12H9BrF3NO B14210469 Oxazole, 4-(bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]- CAS No. 832076-90-1](/img/structure/B14210469.png)
Oxazole, 4-(bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole, 4-(bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]- is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms This compound is notable for its unique structure, which includes a bromomethyl group, a methyl group, and a trifluoromethyl-substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives typically involves cyclization reactions. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base. For the specific compound , the synthesis might involve the reaction of a suitable bromomethyl precursor with a trifluoromethyl-substituted phenyl aldehyde under cyclization conditions .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reaction in continuous flow reactors to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
Oxazole, 4-(bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Cyclization Reactions: The oxazole ring can be further functionalized through cyclization reactions with other reagents
Common Reagents and Conditions
Common reagents for these reactions include bases like sodium hydride (NaH), oxidizing agents like potassium permanganate (KMnO₄), and reducing agents like lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted oxazoles, while oxidation can lead to the formation of oxazole N-oxides .
Applications De Recherche Scientifique
Oxazole, 4-(bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for its use in developing new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Mécanisme D'action
The mechanism by which oxazole, 4-(bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form non-covalent interactions, including hydrogen bonds and van der Waals forces, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazole: A simpler structure without the bromomethyl and trifluoromethyl groups.
Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms in different positions.
Thiazole: Contains sulfur instead of oxygen in the ring.
Benzoxazole: Contains a fused benzene ring, adding aromatic stability
Uniqueness
The presence of the bromomethyl and trifluoromethyl groups in oxazole, 4-(bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]- makes it unique compared to other oxazole derivatives. These groups enhance its reactivity and potential for forming diverse chemical products, as well as its ability to interact with biological targets in unique ways .
Propriétés
Numéro CAS |
832076-90-1 |
|---|---|
Formule moléculaire |
C12H9BrF3NO |
Poids moléculaire |
320.10 g/mol |
Nom IUPAC |
4-(bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C12H9BrF3NO/c1-7-10(6-13)17-11(18-7)8-2-4-9(5-3-8)12(14,15)16/h2-5H,6H2,1H3 |
Clé InChI |
HYHZWSZSUPIHQT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-{[4-(2,6-Difluorophenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole](/img/structure/B14210426.png)
![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl-1-phenyl-, (1S)-](/img/structure/B14210432.png)

![N-[2-(5-Chloropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14210436.png)

![3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}imidazolidine-2,4-dione](/img/structure/B14210449.png)


![4-(9,9-Difluoro-1-bicyclo[6.1.0]nonanyl)morpholine;hydrobromide](/img/structure/B14210459.png)

